17beta-Propanoyloxyandrosta-4,6-dien-3-one

Description

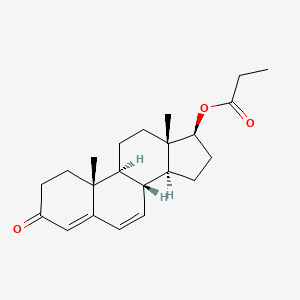

17β-Propanoyloxyandrosta-4,6-dien-3-one is a synthetic steroid derivative characterized by an androstane backbone (19-carbon steroid nucleus) with a 4,6-diene system (conjugated double bonds at positions 4 and 6) and a 3-ketone group. The defining structural feature is the propanoyloxy (propionyloxy) substituent at the 17β position, distinguishing it from related compounds. This compound is primarily studied in the context of steroid metabolism and doping control, where it may arise as a metabolite or synthetic analog of modified androgens . Its structural complexity and reactivity make it relevant for analytical chemistry, particularly in gas chromatography/mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications .

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h5-6,13,16-19H,4,7-12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBOJNPOZOKLHR-BLQWBTBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Propanoyloxyandrosta-4,6-dien-3-one typically involves multiple steps starting from a suitable steroid precursor. One common method involves the esterification of 17beta-Hydroxyandrosta-4,6-dien-3-one with propanoic acid under acidic conditions to form the propanoyloxy derivative. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

17beta-Propanoyloxyandrosta-4,6-dien-3-one can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.

Reduction: This reaction can reduce double bonds or carbonyl groups to form saturated compounds.

Substitution: This reaction can replace functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

17beta-Propanoyloxyandrosta-4,6-dien-3-one has several applications in scientific research:

Chemistry: Used as a reference standard for analytical methods and as a starting material for the synthesis of other steroid derivatives.

Biology: Studied for its effects on cellular processes and hormone receptor interactions.

Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and treatment of androgen deficiency.

Industry: Used in the development of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 17beta-Propanoyloxyandrosta-4,6-dien-3-one involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets and pathways involved include the activation of androgen receptor signaling pathways, which can affect muscle growth, bone density, and other androgen-dependent functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 17β-Propanoyloxyandrosta-4,6-dien-3-one is highlighted through comparisons with analogous steroids sharing the 4,6-dien-3-one moiety or modified substituents. Below is a detailed analysis:

Structural Analogues in the Androstane Family

17α-Hydroxy-17β-methylandrosta-4,6-dien-3-one Structure: Androstane backbone with a 17α-hydroxy group and 17β-methyl substitution. Key Differences: Lacks the 17β-propanoyloxy group but includes a methyl group at C17, altering metabolic stability and detection profiles. Role: Identified as a metabolite of 17α-methyltestosterone, confirmed via LC-MS/MS and GC-MS . Analytical Methods: Differentiated by methyl vs. propanoyloxy substituents in fragmentation patterns during MS analysis .

17β-Hydroxyandrosta-4,6-dien-3-one Structure: Androstane with a 17β-hydroxy group instead of propanoyloxy. Key Differences: The hydroxyl group reduces lipophilicity compared to the propanoyloxy derivative. Role: Metabolite of androsta-1,4,6-triene-3,17-dione, detected in urine via GC/MS .

Estrane and Pregnane Derivatives

Estra-4,6-dien-3-one,17-hydroxy-, (17β)- Structure: Estrane backbone (18-carbon) with a 17β-hydroxy group. Key Differences: Smaller carbon skeleton (C18 vs. C19) and absence of the propanoyloxy group. Role: Synthetic intermediate in stereospecific reductions; used in hormone research . Physical Properties: Molecular weight 272.38 g/mol, boiling point 453.8°C .

20α-Hydroxy-9β,10α-pregna-4,6-dien-3-one

- Structure : Pregnane backbone (21-carbon) with a 20α-hydroxy group and 9β,10α stereochemistry.

- Key Differences : Larger structure with additional hydroxylation and stereochemical complexity.

- Role : Metabolite of dehydrogesterone, quantified in plasma via selected ion monitoring (SIM) .

Cholestane Derivatives

Cholest-4,6-dien-3-one Structure: Cholestane backbone (27-carbon) with 4,6-dien-3-one. Key Differences: Larger, cholesterol-derived structure with distinct biological roles. Role: Induces epithelial-to-mesenchymal transition (EMT) in biliary stem cells and acts as a pheromone in reptiles . Synthesis: High-purity methods developed to avoid impurities in steroid dienone synthesis .

Cholesta-4,6-dien-3-one (in femoral secretions)

- Role : Pheromone component in lizard populations, with population-specific variations in secretion ratios .

Data Table: Comparative Analysis of Key Compounds

*Inferred formula and molecular weight based on structural analysis.

Key Research Findings

- Metabolic Stability: The propanoyloxy group in 17β-Propanoyloxyandrosta-4,6-dien-3-one enhances lipophilicity, prolonging detection windows in doping tests compared to hydroxylated analogs .

- Biological Activity : Cholest-4,6-dien-3-one demonstrates divergent roles, acting as a cytotoxic agent in biliary cells vs. a pheromone in reptiles , highlighting structure-activity dependencies.

- Synthetic Challenges: Steroidal dienones like cholest-4,6-dien-3-one require optimized synthesis to avoid impurities, a consideration critical for pharmaceutical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.